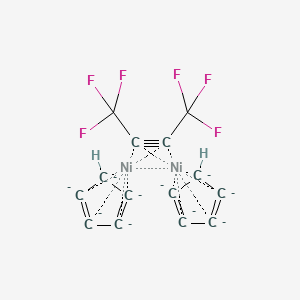
Dicyclopentadienyl(hexafluoro-2-butyne)dinickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclopentadienyl(hexafluoro-2-butyne)dinickel is a complex organometallic compound with the molecular formula C₁₄H₁₀F₆Ni₂ This compound is notable for its unique structure, which includes two nickel atoms coordinated to cyclopentadienyl rings and a hexafluoro-2-butyne ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dicyclopentadienyl(hexafluoro-2-butyne)dinickel typically involves the reaction of nickelocene (bis(cyclopentadienyl)nickel) with hexafluoro-2-butyne. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process can be summarized as follows:
Ni(C5H5)2+CF3C≡CCF3→Ni2(C5H5)2(CF3C≡CCF3)
Industrial Production Methods: While the compound is primarily synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Dicyclopentadienyl(hexafluoro-2-butyne)dinickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species.
Reduction: Reduction reactions can lead to the formation of nickel(I) species.
Substitution: Ligand substitution reactions can occur, where the hexafluoro-2-butyne ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand under inert conditions.
Major Products:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(I) complexes.
Substitution: New organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
Dicyclopentadienyl(hexafluoro-2-butyne)dinickel has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s unique structure allows it to be used in studies of metal-ligand interactions and their biological implications.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the design of metal-based drugs.
Industry: It is explored for its potential in materials science, particularly in the development of new materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of Dicyclopentadienyl(hexafluoro-2-butyne)dinickel involves its ability to coordinate with various substrates through its nickel centers. The hexafluoro-2-butyne ligand provides a strong electron-withdrawing effect, which enhances the reactivity of the nickel centers. This makes the compound an effective catalyst in various chemical reactions, facilitating the formation and breaking of chemical bonds.
Comparación Con Compuestos Similares
Nickelocene (bis(cyclopentadienyl)nickel): Similar structure but lacks the hexafluoro-2-butyne ligand.
Dicyclopentadienyl(acetylene)dinickel: Similar structure but with an acetylene ligand instead of hexafluoro-2-butyne.
Uniqueness: Dicyclopentadienyl(hexafluoro-2-butyne)dinickel is unique due to the presence of the hexafluoro-2-butyne ligand, which imparts distinct electronic properties and reactivity. This makes it particularly useful in catalytic applications where strong electron-withdrawing effects are beneficial.
Propiedades
Fórmula molecular |
C14H2F6Ni2-10 |
|---|---|
Peso molecular |
401.54 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;1,1,1,4,4,4-hexafluorobut-2-yne;nickel |
InChI |
InChI=1S/2C5H.C4F6.2Ni/c2*1-2-4-5-3-1;5-3(6,7)1-2-4(8,9)10;;/h2*1H;;;/q2*-5;;; |
Clave InChI |
YWGFJCAEXYOZGZ-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.C(#CC(F)(F)F)C(F)(F)F.[Ni].[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


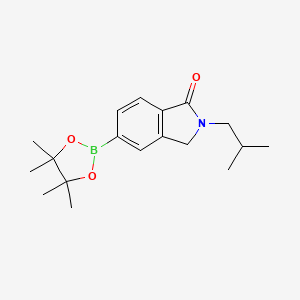

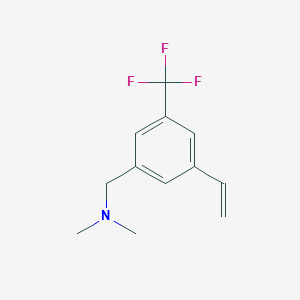
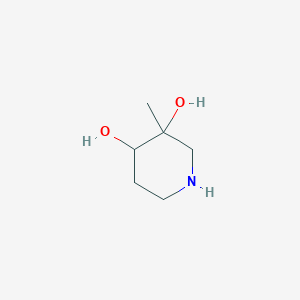
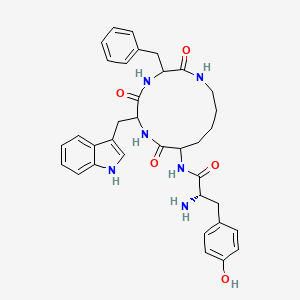


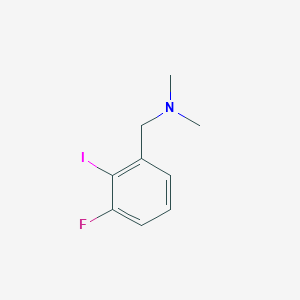
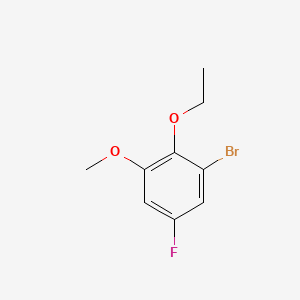
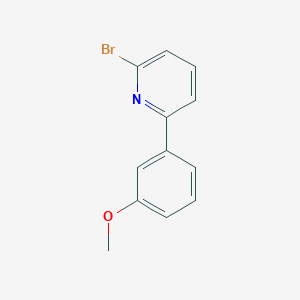


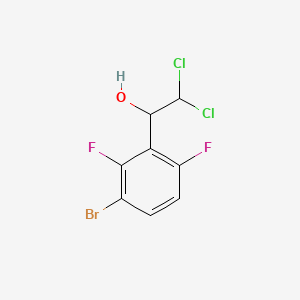
![tert-Butyl 5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14767528.png)
